2-Phenylpentan-2-amine

Description

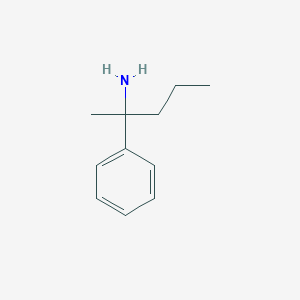

2-Phenylpentan-2-amine (molecular formula: C₁₁H₁₇N, monoisotopic mass: 163.1361 Da) is a secondary amine characterized by a pentyl chain branched at the second carbon, bearing a phenyl substituent at the same position (Figure 1).

Figure 1. Structure of this compound.

Properties

IUPAC Name |

2-phenylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8H,3,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHZEICCELUQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293385 | |

| Record name | α-Methyl-α-propylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91896-86-5 | |

| Record name | α-Methyl-α-propylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91896-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-α-propylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpentan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpentan-2-amine can be synthesized through various methods. One common approach involves the alkylation of ammonia or amines with haloalkanes. This method requires a large excess of ammonia to ensure the formation of primary amines . Another method involves the nitration of aromatic compounds followed by reduction to yield the desired amine .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes typically include the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile, followed by the removal of extraneous nitrogen substituents to yield the pure amine product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpentan-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of alkyl-substituted amines.

Scientific Research Applications

2-Phenylpentan-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylpentan-2-amine involves its interaction with various molecular targets and pathways. It primarily acts on neurotransmitter receptors, including dopamine and serotonin receptors . The compound modulates the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways . This modulation can result in stimulant effects and potential therapeutic benefits.

Comparison with Similar Compounds

Positional Isomers: 2-Phenylpentan-1-amine

Chain-Length Variants: 2-Phenylpropan-2-amine

Halogenated Derivatives: 2-(2-Fluorophenyl)propan-2-amine

- Molecular Formula : C₉H₁₁FN.

- This compound has documented synthetic routes and pharmacological screening data .

Chlorinated Analogs: (2-Chlorophenyl)methylamine

- Molecular Formula : C₁₂H₁₈ClN.

- Key Features : The chlorine atom and extended alkyl chain (pentan-2-yl) enhance hydrophobicity and may improve blood-brain barrier penetration. Supplier data indicate its use in specialized organic syntheses .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (Da) | Amine Type | Substituent Features | Key Applications/Notes |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₇N | 163.1361 | Secondary | Branched pentyl, phenyl | Limited patents; niche synthesis |

| 2-Phenylpentan-1-amine | C₁₁H₁₇N | 163.1361 | Primary | Linear pentyl, phenyl | Higher reactivity in nucleophilic reactions |

| 2-Phenylpropan-2-amine | C₉H₁₁N | 135.21 | Tertiary | Branched propyl, phenyl | Stabilized against oxidation |

| 2-(2-Fluorophenyl)propan-2-amine | C₉H₁₁FN | 153.19 | Tertiary | Fluorinated phenyl | Pharmacological screening |

| (2-Chlorophenyl)methylamine | C₁₂H₁₈ClN | 211.73 | Secondary | Chlorinated phenyl, pentyl | Specialty organic synthesis |

Research Findings and Implications

- Steric Effects : Secondary and tertiary amines like this compound exhibit reduced reactivity in acylation reactions compared to primary amines, favoring use in controlled syntheses .

- Halogenation Impact : Fluorine or chlorine substituents (e.g., in 2-(2-Fluorophenyl)propan-2-amine) modulate electronic properties, affecting binding to biological targets like enzymes or receptors .

Biological Activity

2-Phenylpentan-2-amine, also known as (2R)-3-phenylpentan-2-amine, is a chiral amine that has garnered attention due to its potential biological activities. This compound is structurally related to several psychoactive substances and exhibits interactions with various molecular targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17N. The compound features a phenyl group attached to a pentan-2-amine backbone, which contributes to its hydrophobic characteristics and ability to interact with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The amino group in the compound facilitates hydrogen bonding with active sites on enzymes, potentially modulating their activity. This interaction can lead to altered metabolic pathways.

- Receptor Binding : The phenyl group allows for hydrophobic interactions with receptor proteins, which may influence signaling pathways associated with neurotransmission and other physiological processes.

- Neuropharmacological Effects : Due to its structural similarities to known psychoactive substances, this compound may have implications in treating neurological disorders, including depression and anxiety.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. This activity could be leveraged for developing new antimicrobial agents.

Anticancer Potential

Preliminary investigations suggest that the compound may possess anticancer properties. Researchers are exploring its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Given its potential neuropharmacological effects, there is ongoing research into the neuroprotective properties of this compound. These studies aim to determine its efficacy in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Case Study on Enzyme Interaction :

-

Anticancer Research :

- In vitro studies showed that this compound induces apoptosis in specific cancer cell lines, suggesting a mechanism that warrants further investigation for therapeutic development.

-

Neuropharmacological Studies :

- Animal models have been used to assess the effects of this compound on behavior related to anxiety and depression. Results indicate potential anxiolytic effects, prompting further exploration into its use as a therapeutic agent for mood disorders.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.